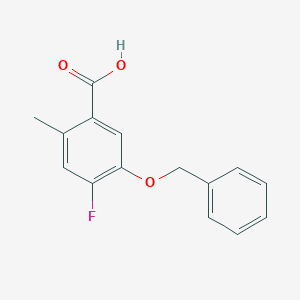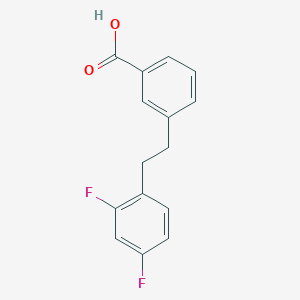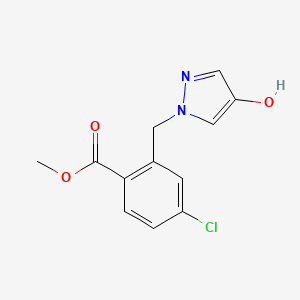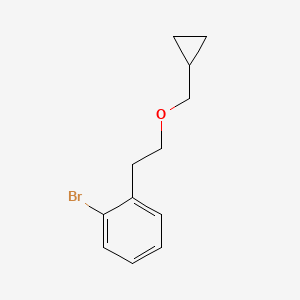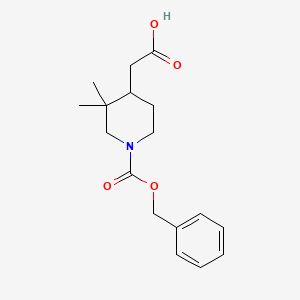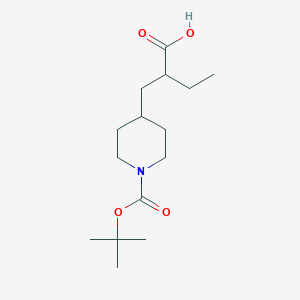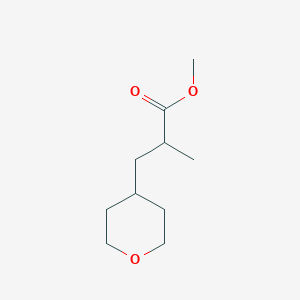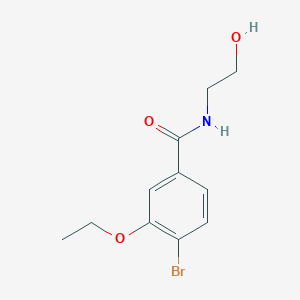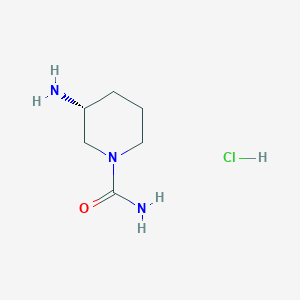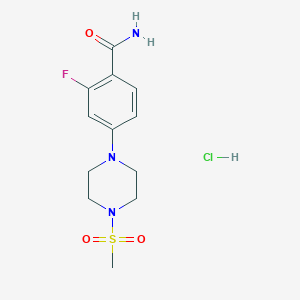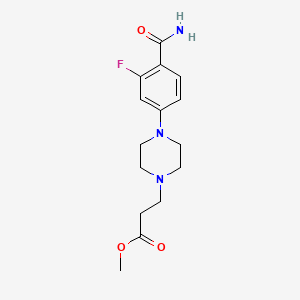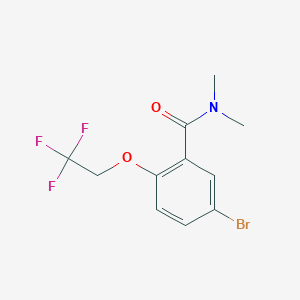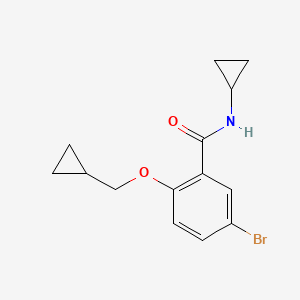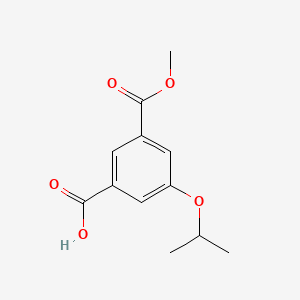
5-Isopropoxy-isophthalic acid monomethyl ester
Overview
Description
5-Isopropoxy-isophthalic acid monomethyl ester is an organic compound with the molecular formula C12H14O5 It is a derivative of isophthalic acid, where one of the carboxylic acid groups is esterified with methanol and the other is substituted with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-isophthalic acid monomethyl ester typically involves the esterification of isophthalic acid derivatives. One common method is the reaction of isophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the monomethyl ester. Subsequently, the ester undergoes a substitution reaction with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-isophthalic acid monomethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isophthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Isophthalic acid and its derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various alkoxy-substituted isophthalic acid esters.
Scientific Research Applications
5-Isopropoxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-Isopropoxy-isophthalic acid monomethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release isophthalic acid, which can then participate in further chemical reactions. The isopropoxy group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include ester hydrolysis, nucleophilic substitution, and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: The parent compound without ester or isopropoxy substitutions.
Dimethyl isophthalate: Both carboxylic acid groups are esterified with methanol.
5-Methoxy-isophthalic acid monomethyl ester: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
5-Isopropoxy-isophthalic acid monomethyl ester is unique due to the presence of both an isopropoxy group and a monomethyl ester group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in synthesis and material science .
Properties
IUPAC Name |
3-methoxycarbonyl-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7(2)17-10-5-8(11(13)14)4-9(6-10)12(15)16-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBOAQMDZIMEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

